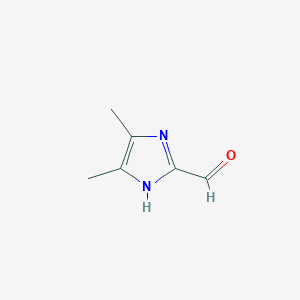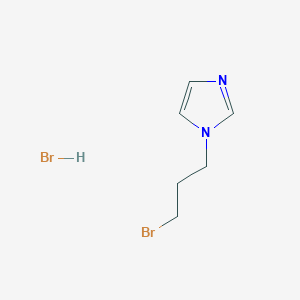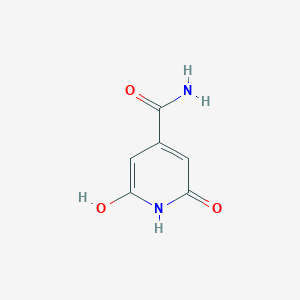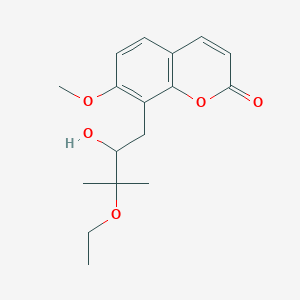
Yuehgesin C
Overview
Description
Yuehgesin C is a natural product isolated from the herbs of Murraya paniculata. It is a coumarin derivative with the chemical formula C17H22O5 and a molecular weight of 306.35 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Yuehgesin C involves several steps, starting from readily available starting materials. The key steps include the formation of the coumarin core and the introduction of the ethoxy and hydroxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound is achieved through large-scale extraction from Murraya paniculata herbs. The process involves solvent extraction, purification using chromatography techniques, and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Yuehgesin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified functional groups, which can have different biological activities and properties.
Scientific Research Applications
Yuehgesin C has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a starting material for the synthesis of other coumarin derivatives and as a reference standard in analytical chemistry.
Biology: this compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: this compound is being investigated for its potential therapeutic effects in various diseases, including cancer and cardiovascular diseases.
Industry: this compound is used in the development of new pharmaceuticals and as a natural product in cosmetic formulations.
Mechanism of Action
The mechanism of action of Yuehgesin C involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The compound’s antioxidant properties help in scavenging reactive oxygen species, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Yuehgesin C is unique among coumarin derivatives due to its specific functional groups and biological activities. Similar compounds include:
- Murracarpin
- Mupanidin
- Isomeranzin
- Murralongin
- Scopoletin
- Umbelliferone
- Paniculatin
- Braylin
- Auraptenol
- Meranzin
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities, making this compound a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-(3-ethoxy-2-hydroxy-3-methylbutyl)-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-5-21-17(2,3)14(18)10-12-13(20-4)8-6-11-7-9-15(19)22-16(11)12/h6-9,14,18H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJUDJOXRYEYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


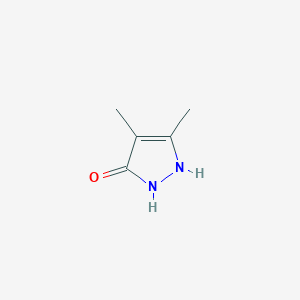
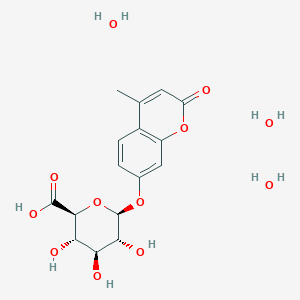
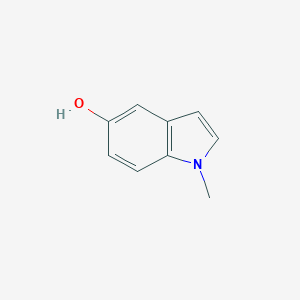
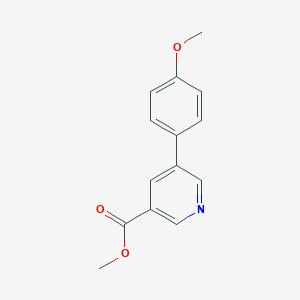

![5-Hydroxybenzo[b]thiophene-3-carboxylic acid](/img/structure/B173138.png)
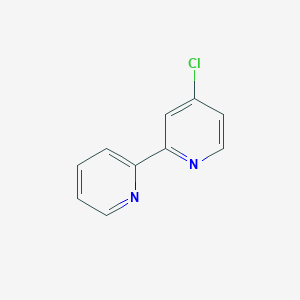
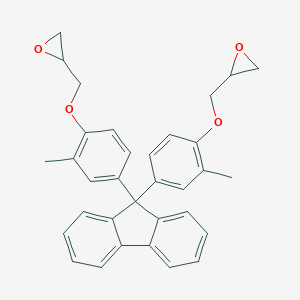
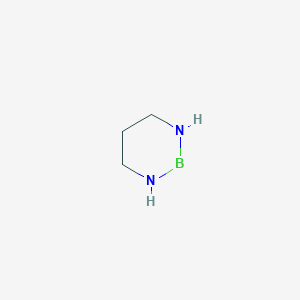
![3-Methyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B173150.png)
